

An In-depth Technical Guide to Superfluidity in Liquid Helium-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid Helium-4, upon cooling to temperatures below 2.17 K, undergoes a remarkable phase transition into a superfluid state, known as Helium-II. This quantum fluid exhibits extraordinary properties, including zero viscosity, exceptionally high thermal conductivity, and the formation of quantized vortices. These phenomena are macroscopic manifestations of quantum mechanics, primarily driven by Bose-Einstein condensation. This technical guide provides a comprehensive overview of the core principles of superfluidity in Helium-4, detailing the theoretical framework, key experimental observations, and their underlying methodologies. Quantitative data are summarized in structured tables for comparative analysis, and fundamental concepts and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language.

Introduction to Superfluidity in Liquid Helium-4

Helium-4 (${}^4\text{He}$), an isotope of helium with two protons and two neutrons, is unique among the elements in that it remains liquid under atmospheric pressure even at absolute zero.^[1] This is a direct consequence of its small atomic mass and weak interatomic forces, leading to a large zero-point energy that prevents solidification.^[1] When liquid ${}^4\text{He}$ is cooled below a critical temperature of approximately 2.17 K, known as the lambda point ($T\lambda$), it transitions from a normal fluid (Helium-I) to a superfluid (Helium-II).^{[2][3][4]} This transition is a second-order

phase transition, characterized by a sharp peak in the specific heat capacity that resembles the Greek letter lambda (λ).[\[2\]](#)[\[5\]](#)

The superfluid state of Helium-II is characterized by a set of remarkable properties that defy classical intuition:

- Zero Viscosity: The most striking feature of He-II is its ability to flow without any measurable viscosity or internal friction.[\[6\]](#)[\[7\]](#) This allows it to pass through infinitesimally small capillaries and pores that would block the flow of any normal fluid.[\[8\]](#)
- Extremely High Thermal Conductivity: Helium-II is the best-known heat conductor, with a thermal conductivity several hundred times greater than that of copper.[\[9\]](#) This property arises from a unique mechanism of heat transport, which will be discussed in the context of the two-fluid model.
- Quantized Vortices: When a container of He-II is rotated, the superfluid component does not rotate uniformly with the container. Instead, it forms a lattice of quantized vortices, which are microscopic whirlpools with a quantized circulation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Thermomechanical and Mechanocaloric Effects: These effects demonstrate the strong coupling between thermal and mechanical properties in He-II. The fountain effect, a striking example of the thermomechanical effect, involves the generation of a fountain of liquid helium when a small amount of heat is applied.[\[8\]](#)[\[13\]](#)[\[14\]](#)

The theoretical foundation for understanding these phenomena is provided by the Landau two-fluid model and the concept of Bose-Einstein condensation (BEC).

Theoretical Framework

Bose-Einstein Condensation

Helium-4 atoms are bosons, meaning they have an integer spin and obey Bose-Einstein statistics. According to this statistical framework, below a certain critical temperature, a significant fraction of the bosons in a system can occupy the lowest quantum energy state, forming a Bose-Einstein condensate (BEC).[\[7\]](#)[\[15\]](#)[\[16\]](#) In this condensed state, the individual atomic wavefunctions overlap to such an extent that the entire system can be described by a single macroscopic wavefunction. This coherence at a macroscopic level is the fundamental

origin of the superfluid properties of He-II.[16] While the ideal Bose gas model provides a qualitative picture, the strong interactions between helium atoms in the liquid state necessitate a more sophisticated theoretical treatment.[7]

The Landau Two-Fluid Model

To phenomenologically describe the behavior of He-II, Lev Landau proposed the two-fluid model, which earned him the Nobel Prize in Physics in 1962.[17][18] This model posits that He-II can be conceptualized as a mixture of two interpenetrating fluid components:

- The Normal Fluid Component (ρ_n): This component behaves like a classical viscous fluid. It carries all the entropy and thermal excitations (phonons and rotons) of the liquid. Its density (ρ_n) is zero at absolute zero and increases with temperature, reaching the total density at the lambda point.[5][18]
- The Superfluid Component (ρ_s): This component has zero viscosity, zero entropy, and flows without any dissipation of energy.[5][18] Its density (ρ_s) is equal to the total density at absolute zero and decreases to zero at the lambda point.

The total density (ρ) of the liquid is the sum of the densities of the two components: $\rho = \rho_n + \rho_s$. The relative proportions of the two components are temperature-dependent.

Quantitative Data on Superfluid Helium-4

The following tables summarize key quantitative data for liquid Helium-4, providing a basis for understanding its unique properties.

Property	Value	Conditions
Lambda Point Temperature (T λ)	2.1768 K	Saturated Vapor Pressure[3] [19]
Lambda Point Pressure	5.0418 kPa (0.049759 atm)	Saturated Vapor Pressure[3]
Density of Liquid Helium-4 at T λ	~145 kg/m ³	Saturated Vapor Pressure[20]
Quantum of Circulation ($\kappa = h/m$)	9.97 x 10 ⁻⁸ m ² /s	-[19]
Mass of a Helium-4 atom (m)	6.65 x 10 ⁻²⁷ kg	-[19]

Table 1: Fundamental Constants and Lambda Point Properties of Liquid Helium-4.

Temperature (K)	Normal Fluid Fraction (p _n /p)	Superfluid Fraction (p _s /p)
0.0	0.0	1.0
1.0	~0.01	~0.99
1.2	~0.03	~0.97
1.4	~0.08	~0.92
1.6	~0.18	~0.82
1.8	~0.35	~0.65
2.0	~0.63	~0.37
2.1	~0.84	~0.16
2.1768 (T λ)	1.0	0.0

Table 2: Temperature Dependence of Normal and Superfluid Fractions in He-II at Saturated Vapor Pressure. (Data derived from graphical representations and textual descriptions in search results).

Property	Helium-I ($T > T\lambda$)	Helium-II ($T < T\lambda$)
Viscosity	Normal, finite viscosity	Effectively zero (superfluid component)
Thermal Conductivity	Low, similar to a gas	Extremely high
Entropy	Non-zero	Approaches zero as $T \rightarrow 0$ K (carried by normal fluid)
Flow Characteristics	Classical fluid flow	Superfluid flow, film creeping, fountain effect
Rotational Behavior	Uniform rotation	Formation of quantized vortices
Heat Transfer	Conduction and convection	Second sound (thermal waves)

Table 3: Comparison of the Macroscopic Properties of Helium-I and Helium-II.

Key Experiments and Methodologies

A number of seminal experiments have been crucial in elucidating the properties of superfluid Helium-4.

Measurement of Heat Capacity and the Lambda Transition

The lambda transition is most clearly identified through measurements of the specific heat capacity of liquid helium as a function of temperature.

Experimental Protocol:

- **Cryostat Setup:** A well-insulated cryostat is used to cool a sample of liquid Helium-4. The temperature of the helium bath is controlled by pumping on the vapor above the liquid, which lowers the vapor pressure and thus the temperature.[4]
- **Calorimeter:** A small, isolated sample of liquid helium is contained within a calorimeter. The calorimeter is equipped with a heater to supply a known amount of heat (Q) and a sensitive

thermometer (e.g., a carbon resistance thermometer) to measure the resulting change in temperature (ΔT).[\[21\]](#)

- Data Acquisition: A constant power is supplied to the heater, and the temperature of the helium sample is recorded as a function of time. The heat capacity (C) is then calculated using the formula $C = (Q/\Delta t) / (dT/dt)$, where dQ/dt is the heating power and dT/dt is the rate of temperature change.[\[21\]](#)
- Analysis: By slowly varying the temperature of the helium bath around 2.17 K and measuring the heat capacity at each point, a sharp peak characteristic of the lambda transition is observed.[\[4\]](#)[\[21\]](#)

The Fountain Effect (Thermomechanical Effect)

The fountain effect provides a dramatic demonstration of the unique thermal properties of He-II.

Experimental Protocol:

- Apparatus: A glass tube, open at the top and with a porous plug (a "superleak," often made of finely packed powder like jeweler's rouge) at the bottom, is partially immersed in a bath of superfluid helium.[\[22\]](#) The superleak allows the superfluid component to pass through but blocks the viscous normal fluid.
- Heating: A heat source, such as a flashlight or a small resistive heater, is directed at the porous plug.[\[22\]](#)[\[23\]](#)
- Observation: Upon heating, the superfluid helium flows from the colder bath into the tube through the superleak. This influx of liquid raises the level inside the tube, and if the heating is sufficient, a fountain of liquid helium is ejected from the top of the tube.[\[14\]](#)[\[22\]](#)
- Explanation: The applied heat increases the temperature inside the tube, converting some of the superfluid component into the normal fluid component. To restore thermal equilibrium, more superfluid flows from the colder bath into the tube, leading to a pressure increase that drives the fountain.[\[8\]](#)[\[24\]](#)

Andronikashvili's Experiment: Measuring the Normal Fluid Fraction

This ingenious experiment, first performed by Elefter Andronikashvili, provides a direct measurement of the density of the normal fluid component.

Experimental Protocol:

- Apparatus: A stack of thin, closely spaced disks is suspended by a torsion fiber within a container of liquid helium. The spacing between the disks is small enough that the viscous normal fluid is dragged along with the oscillating disks, while the inviscid superfluid component remains stationary.[18]
- Torsional Oscillation: The stack of disks is set into torsional oscillation.
- Measurement of Period: The period of oscillation is measured as a function of temperature.
- Analysis: The moment of inertia of the oscillating system depends on the amount of normal fluid that is dragged along with the disks. By measuring the change in the period of oscillation with temperature, the density of the normal fluid component can be determined. As the temperature decreases, the density of the normal fluid decreases, leading to a decrease in the period of oscillation.[18]

Second Sound

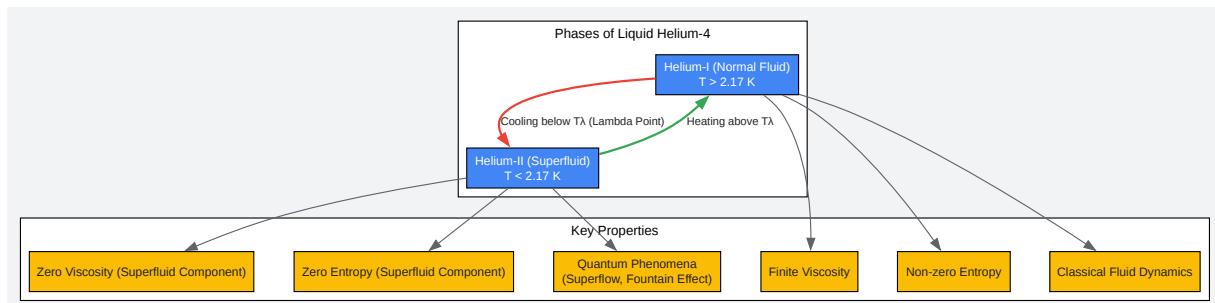
In contrast to ordinary sound (first sound), which is a pressure wave, second sound in He-II is a temperature or entropy wave. It involves the out-of-phase motion of the normal and superfluid components.

Experimental Protocol:

- Resonant Cavity: A resonant cavity is filled with superfluid helium. At one end of the cavity, a heater (transmitter) is placed, and at the other end, a sensitive thermometer (receiver) is located.[6][25][26]
- Generation of Thermal Waves: The heater is made to oscillate at a specific frequency, creating periodic temperature fluctuations. This causes the normal fluid (which carries entropy) to move away from the heater, while the superfluid moves towards the heater to conserve mass.[6][9]

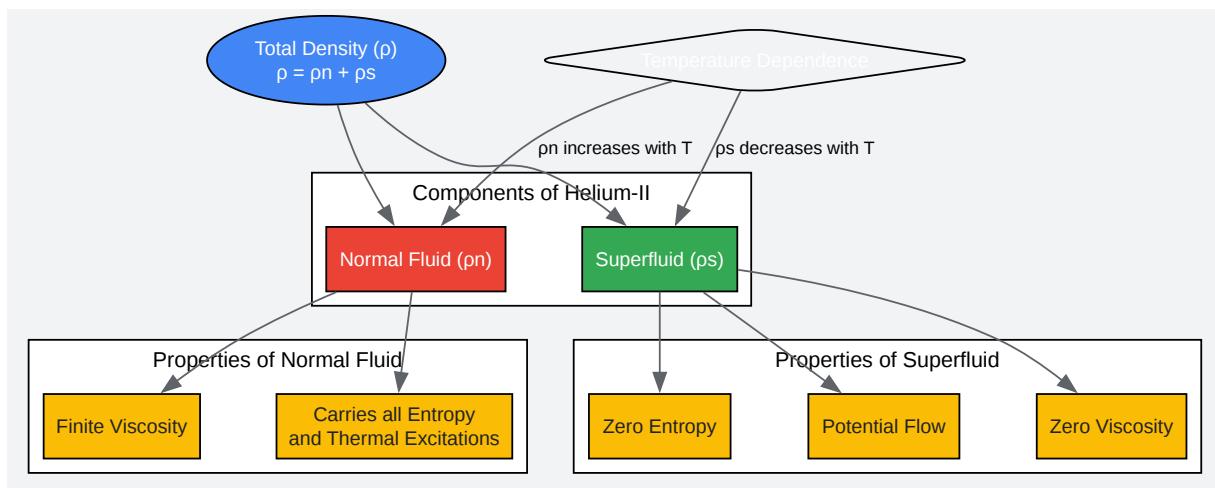
- Detection: The oscillating temperature wave propagates through the He-II and is detected by the thermometer at the other end.[9][25][27]
- Velocity Measurement: The velocity of the second sound can be determined by measuring the time of flight of a heat pulse over a known distance or by identifying the resonant frequencies of the cavity.[6][9]

Visualization of Quantized Vortices

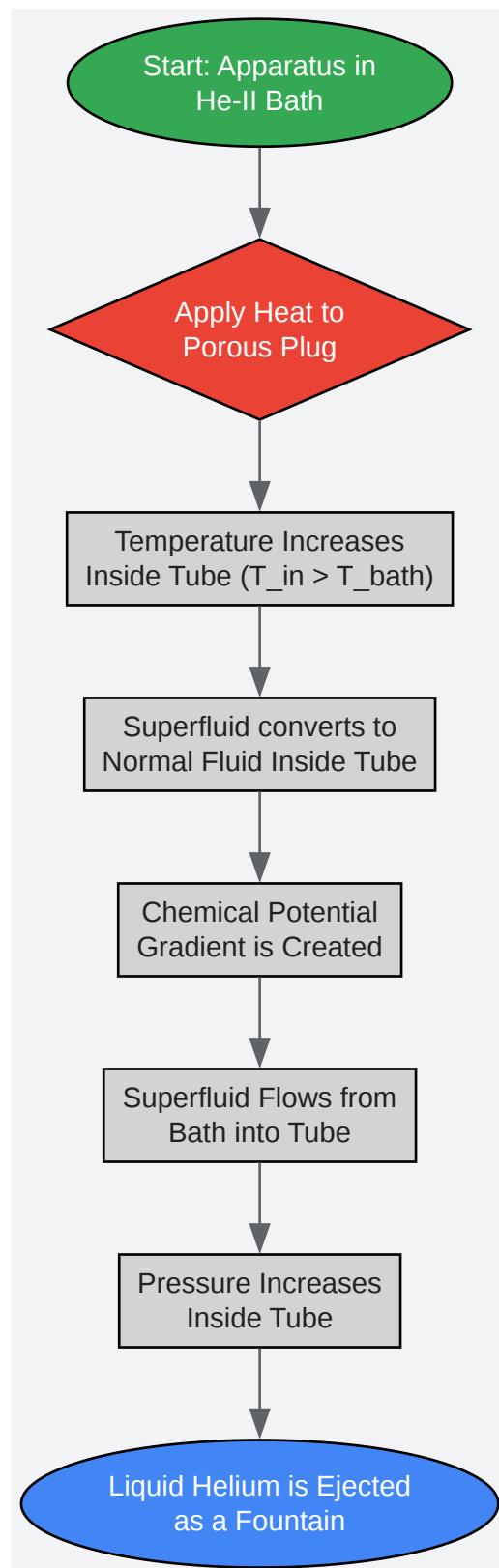

The existence of quantized vortices in rotating He-II has been confirmed through direct visualization techniques.

Experimental Protocol:

- Cryostat and Rotation: A container of superfluid helium is placed in a cryostat that can be rotated at a controlled angular velocity.[10]
- Tracer Particles: Microscopic tracer particles, such as solid hydrogen or deuterium, are introduced into the superfluid. These particles become trapped in the cores of the quantized vortices.[28]
- Imaging: A laser sheet illuminates the tracer particles, and their motion is captured by a high-speed camera.[28]
- Observation: As the container rotates, the trapped particles reveal the formation of a regular lattice of vortices, confirming the quantization of circulation in the superfluid.[10][28]


Visualizations of Core Concepts and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and experimental workflows related to superfluidity in Helium-4.


[Click to download full resolution via product page](#)

Caption: Phase transition of Liquid Helium-4 at the Lambda Point.

[Click to download full resolution via product page](#)

Caption: The Landau Two-Fluid Model of Superfluid Helium-II.

[Click to download full resolution via product page](#)

Caption: Experimental workflow of the Fountain Effect in He-II.

Conclusion

The study of superfluidity in liquid Helium-4 has been a cornerstone of low-temperature physics, providing profound insights into the macroscopic manifestations of quantum mechanics. The two-fluid model, underpinned by the concept of Bose-Einstein condensation, offers a robust framework for understanding its extraordinary properties, from frictionless flow to the propagation of thermal waves. The experimental methodologies detailed in this guide have been instrumental in verifying these theoretical predictions and continue to be refined for further exploration of quantum fluids. For researchers in diverse fields, including those in drug development where cryogenics and sensitive thermal management are crucial, the principles governing superfluid helium offer a unique perspective on fluid dynamics and heat transfer at the quantum limit. The ongoing investigation into quantum turbulence and the dynamics of quantized vortices in He-II promises to uncover even deeper aspects of this fascinating state of matter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jetp.ras.ru [jetp.ras.ru]
- 2. m.youtube.com [m.youtube.com]
- 3. Lambda point - Wikipedia [en.wikipedia.org]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 6. web.pa.msu.edu [web.pa.msu.edu]
- 7. Bose–Einstein condensate - Wikipedia [en.wikipedia.org]
- 8. penrose.uri.edu [penrose.uri.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. thiscondensedlife.wordpress.com [thiscondensedlife.wordpress.com]
- 11. [1004.5458] Quantized vortices in superfluid helium and atomic Bose-Einstein condensates [arxiv.org]
- 12. Quantum vortex - Wikipedia [en.wikipedia.org]
- 13. news.softpedia.com [news.softpedia.com]
- 14. The DELight Experiment [delight.kit.edu]
- 15. policycommons.net [policycommons.net]
- 16. Bose-Einstein Condensation in Liquid Helium (Chapter 4) - Bose-Einstein Condensation [cambridge.org]
- 17. Two-fluid model - Wikipedia [en.wikipedia.org]
- 18. indico.ictp.it [indico.ictp.it]
- 19. mas.ncl.ac.uk [mas.ncl.ac.uk]
- 20. dspace.cuni.cz [dspace.cuni.cz]
- 21. web.pa.msu.edu [web.pa.msu.edu]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. nuclea.cnea.gob.ar [nuclea.cnea.gob.ar]
- 25. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 26. The two-fluid theory and second sound in liquid helium - Physics Today [physicstoday.aip.org]
- 27. jetp.ras.ru [jetp.ras.ru]
- 28. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Superfluidity in Liquid Helium-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232308#introduction-to-superfluidity-in-liquid-helium-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com